Cas no 14394-91-3 (1-Acetyl-1H-benzimidazol-2-ol)
1-Acetyl-1H-benzimidazol-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2H-Benzimidazol-2-one,1-acetyl-1,3-dihydro-
- 1-(2-hydroxy-1H-benzo[d]imidazol-1-yl)ethanone
- 2H-Benzimidazol-2-one,1-acetyl-1,3-dihydro-(9CI)
- CS-0446464
- MFCD19103386
- 3-acetyl-1H-benzimidazol-2-one
- 3-(acetyl)benzimidazolone
- 1-(2-hydroxy-1H-1,3-benzodiazol-1-yl)ethan-1-one
- 1-acetyl-1H-benzimidazol-2-ol
- LS-05125
- SCHEMBL14701887
- 14394-91-3
- AKOS015959678
- 1-(2-Hydroxy-1H-benzo[d]imidazol-1-yl)ethan-1-one
- 1-Acetyl-1H-benzimidazol-2-ol
-
- MDL: MFCD19103386
- Inchi: 1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13)
- InChI Key: PAEZCOSIWFZPEG-UHFFFAOYSA-N
- SMILES: O=C1NC2C=CC=CC=2N1C(C)=O
Computed Properties
- Exact Mass: 176.058577502g/mol
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 49.4Ų
1-Acetyl-1H-benzimidazol-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A298640-500mg |
1-Acetyl-1H-benzimidazol-2-ol |
14394-91-3 | 500mg |
$ 235.00 | 2022-06-08 | ||
| TRC | A298640-1000mg |
1-Acetyl-1H-benzimidazol-2-ol |
14394-91-3 | 1g |
$ 390.00 | 2022-06-08 | ||
| TRC | A298640-2000mg |
1-Acetyl-1H-benzimidazol-2-ol |
14394-91-3 | 2g |
$ 615.00 | 2022-06-08 | ||
| Chemenu | CM504655-1g |
1-(2-Hydroxy-1H-benzo[d]imidazol-1-yl)ethanone |
14394-91-3 | 97% | 1g |
$132 | 2023-02-02 | |
| Chemenu | CM504655-5g |
1-(2-Hydroxy-1H-benzo[d]imidazol-1-yl)ethanone |
14394-91-3 | 97% | 5g |
$348 | 2023-02-02 | |
| abcr | AB409805-500 mg |
1-Acetyl-1H-benzimidazol-2-ol, 95%; . |
14394-91-3 | 95% | 500MG |
€165.80 | 2023-02-19 | |
| abcr | AB409805-1 g |
1-Acetyl-1H-benzimidazol-2-ol, 95%; . |
14394-91-3 | 95% | 1 g |
€197.30 | 2023-07-19 | |
| abcr | AB409805-5 g |
1-Acetyl-1H-benzimidazol-2-ol, 95%; . |
14394-91-3 | 95% | 5 g |
€456.10 | 2023-07-19 | |
| abcr | AB409805-10 g |
1-Acetyl-1H-benzimidazol-2-ol, 95%; . |
14394-91-3 | 95% | 10 g |
€773.40 | 2023-07-19 | |
| abcr | AB409805-500mg |
1-Acetyl-1H-benzimidazol-2-ol, 95%; . |
14394-91-3 | 95% | 500mg |
€173.00 | 2025-04-21 |
1-Acetyl-1H-benzimidazol-2-ol Suppliers
1-Acetyl-1H-benzimidazol-2-ol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-Acetyl-1H-benzimidazol-2-ol
Introduction to 1-Acetyl-1H-benzimidazol-2-ol (CAS No. 14394-91-3) and Its Emerging Applications in Chemical Biology
The compound 1-Acetyl-1H-benzimidazol-2-ol (CAS No. 14394-91-3) represents a fascinating scaffold in the realm of chemical biology, exhibiting a unique structural framework that has garnered significant attention for its potential therapeutic and research applications. As a derivative of benzimidazole, a heterocyclic compound known for its broad spectrum of biological activities, this molecule has been explored in various contexts, from drug discovery to the development of novel biochemical tools.
The benzimidazole core is a privileged structure in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. The introduction of an acetyl group at the 1-position and a hydroxyl group at the 2-position of the benzimidazole ring introduces additional functionalization possibilities, enabling diverse chemical modifications and bioactivities. This structural versatility has made 1-Acetyl-1H-benzimidazol-2-ol a valuable intermediate in synthesizing more complex molecules with tailored biological properties.
In recent years, there has been growing interest in the pharmacological potential of benzimidazole derivatives. Studies have highlighted their role in modulating various biological pathways, including anti-inflammatory, antimicrobial, and anticancer effects. The hydroxyl group in 1-Acetyl-1H-benzimidazol-2-ol serves as a key site for further derivatization, allowing chemists to explore different pharmacophores and optimize bioactivity. For instance, modifications at this position have been shown to enhance binding affinity to specific protein targets, making it an attractive candidate for structure-based drug design.
One of the most compelling aspects of 1-Acetyl-1H-benzimidazol-2-ol is its utility in the development of probes for biochemical studies. Researchers have leveraged its structural features to create tools that can interact with specific biomolecules, providing insights into cellular processes. For example, derivatives of this compound have been used as inhibitors or activators in enzyme assays, helping to elucidate the mechanisms of key metabolic pathways. Such applications underscore the importance of 1-Acetyl-1H-benzimidazol-2-ol as a building block in chemical biology research.
The synthesis of 1-Acetyl-1H-benzimidazol-2-ol itself is an area of active investigation. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for both academic and industrial applications. Advances in catalytic techniques have particularly improved the yield and purity of this compound, facilitating its use in high-throughput screening programs and other drug discovery initiatives.
Emerging research also suggests that 1-Acetyl-1H-benzimidazol-2-ol may have applications beyond traditional pharmaceuticals. For instance, its ability to form stable complexes with metal ions has led to investigations into its potential use as a chelating agent or a component in materials science. These interdisciplinary applications highlight the versatility of this compound and its potential to contribute to advancements across multiple fields.
In conclusion, 1-Acetyl-1H-benzimidazol-2-ol (CAS No. 14394-91-3) stands out as a versatile and promising compound in chemical biology. Its unique structural features, coupled with its broad range of potential applications, make it an indispensable tool for researchers exploring new therapeutic agents and biochemical mechanisms. As synthetic methods continue to evolve and our understanding of biological systems deepens, the significance of this molecule is likely to grow even further.
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